molecular formula C14H19N5O2S B14097234 1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

Cat. No.: B14097234
M. Wt: 321.40 g/mol
InChI Key: IDZGYGIZYKUOSV-UHFFFAOYSA-N
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Description

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide typically involves multi-step reactions. One common approach includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine can yield thiazolo[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide is unique due to its specific combination of thiazole and pyrimidine rings, along with the piperidine and carboxylic acid propylamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H19N5O2S

Molecular Weight

321.40 g/mol

IUPAC Name

1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide

InChI

InChI=1S/C14H19N5O2S/c1-2-5-15-12(20)9-4-3-6-19(7-9)14-18-11-10(22-14)13(21)17-8-16-11/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,21)

InChI Key

IDZGYGIZYKUOSV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3

Origin of Product

United States

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